molecular formula C14H7ClF3N3O B11782894 5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B11782894
M. Wt: 325.67 g/mol
InChI Key: HBNYVNZJADFQSZ-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chloropyridin-4-yl group at position 5 and a 2-(trifluoromethyl)phenyl group at position 2. The 1,2,4-oxadiazole ring is known for its stability and versatility in medicinal and agrochemical applications due to its electron-deficient nature, which enhances interactions with biological targets.

Key Properties (based on analogs from evidence):

  • Molecular Formula: C₁₄H₇ClF₃N₃O
  • Molecular Weight: ~325.67 g/mol (calculated)

Properties

Molecular Formula

C14H7ClF3N3O

Molecular Weight

325.67 g/mol

IUPAC Name

5-(2-chloropyridin-4-yl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C14H7ClF3N3O/c15-11-7-8(5-6-19-11)13-20-12(21-22-13)9-3-1-2-4-10(9)14(16,17)18/h1-7H

InChI Key

HBNYVNZJADFQSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The chloropyridinyl and trifluoromethylphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s stability and reactivity make it useful in material science and the development of new materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Weight (g/mol) Key Features
Target Compound 2-(Trifluoromethyl)phenyl 2-Chloropyridin-4-yl 325.67 Ortho-CF₃ enhances steric hindrance; Cl on pyridine improves electrophilicity .
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole 2-(Difluoromethoxy)phenyl 2-Chloropyridin-3-yl 332.69 Difluoromethoxy group increases polarity; Cl on pyridine position 3 alters geometry.
5-(3-Chlorophenyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole 3-(Trifluoromethyl)phenyl 2,4-Dichlorophenyl 359.14 Meta-CF₃ reduces steric effects; dichloro substitution enhances hydrophobicity.
5-(5-Chloro-1-methylpyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole 2-Chlorophenyl 5-Chloro-1-methylpyrazol-4-yl 347.18 Pyrazole ring introduces hydrogen-bonding potential; dual Cl atoms increase reactivity.
5-(Trifluoromethyl)-3-(2-fluoro-4-substituted-benzyl)pyrimidin-4-amine 2-Fluoro-4-(5-(trifluoromethyl)oxadiazol-3-yl) Pyrimidin-4-amine ~430.00 (varies) Trifluoromethyl-oxadiazole moiety linked to pyrimidine enhances pesticidal activity.

Key Observations:

  • Halogen Effects : Chlorine at pyridine position 2 (target) vs. 3 () alters electronic distribution, influencing nucleophilic attack susceptibility.

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Property Target Compound 5-(2-Chloropyridin-3-yl)-3-(4-CF₃-phenyl) 5-(3-Chlorophenyl)-3-(3-CF₃-phenyl)
LogP (Predicted) ~3.8 ~3.5 ~4.1
Solubility (mg/mL) <0.1 (aqueous) <0.1 (aqueous) <0.05 (aqueous)
Metabolic Stability Moderate (CF₃ resistance) High (para-CF₃ reduces oxidation) Low (dichloro increases CYP450 affinity)

Key Observations:

  • Lipophilicity : Ortho-CF₃ (target) increases LogP compared to para-CF₃ analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolism : Trifluoromethyl groups generally resist metabolic degradation, as seen in , where CF₃-containing compounds showed prolonged bioactivity.

Biological Activity

5-(2-Chloropyridin-4-yl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C14H7ClF3N3O
  • Molecular Weight : 325.67 g/mol
  • CAS Number : 266692-21-1

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that derivatives of 1,2,4-oxadiazoles can induce apoptosis in various cancer cell lines.
    • A study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 2.76 to 92.4 µM against multiple cancer cell lines, suggesting that modifications in structure significantly influence their activity .
  • Antimicrobial Properties
    • Compounds similar to this compound have demonstrated antimicrobial activity against a range of pathogens. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against bacteria and fungi .
  • Inhibition of Enzymes
    • The compound has been evaluated for its ability to inhibit various enzymes linked to disease progression. For instance, oxadiazole derivatives have shown moderate inhibitory effects on xanthine oxidase (XO), an enzyme involved in uric acid production .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : Studies indicate that the compound may activate apoptotic pathways in cancer cells, leading to cell death .
  • Enzyme Inhibition : By inhibiting key enzymes such as XO, the compound may disrupt metabolic pathways crucial for disease progression .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-72.76Apoptosis
Compound BHT-299.27Apoptosis
Compound CA54992.4Enzyme Inhibition

Table 2: Antimicrobial Activity

Compound NamePathogen TestedZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CC. albicans12

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into the effects of oxadiazole derivatives showed that modifications at the pyridine and phenyl positions significantly enhanced their anticancer properties. The study utilized a panel of human cancer cell lines and demonstrated that specific substitutions could lead to enhanced apoptosis induction .
  • Case Study on Enzyme Inhibition : Another study focused on the inhibitory effects of oxadiazoles on xanthine oxidase demonstrated that certain structural features contributed to improved potency against this enzyme, which is relevant for conditions like gout .

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